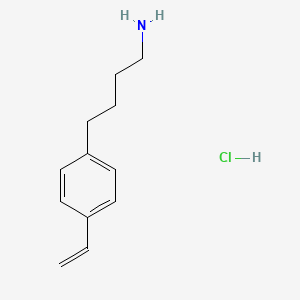
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H17N·HCl It is a derivative of butanamine, featuring an ethenyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethenylphenyl)butan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethenylbenzaldehyde and butan-1-amine.
Condensation Reaction: The 4-ethenylbenzaldehyde undergoes a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate 4-(4-ethenylphenyl)butan-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Amides and Derivatives: From substitution reactions.
Applications De Recherche Scientifique
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Ethenylphenyl)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Ethylphenyl)butan-1-amine
- 4-(4-Phenylphenoxy)butan-1-amine;hydrochloride
- 4-(4-Chlorophenoxy)butan-1-amine;hydrochloride
- 4-(4-Fluorophenyl)butan-1-amine
Uniqueness
4-(4-Ethenylphenyl)butan-1-amine;hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
820973-58-8 |
|---|---|
Formule moléculaire |
C12H18ClN |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
4-(4-ethenylphenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-11-6-8-12(9-7-11)5-3-4-10-13;/h2,6-9H,1,3-5,10,13H2;1H |
Clé InChI |
RWYWNHSHDLDHFU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)CCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


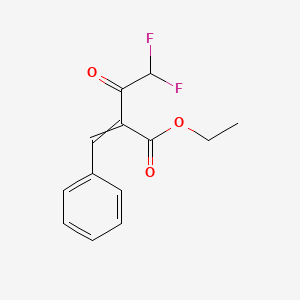
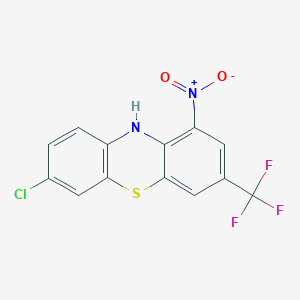
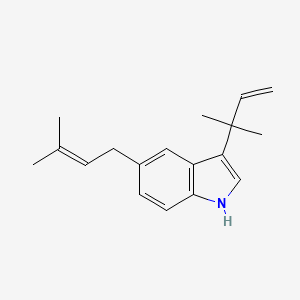
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

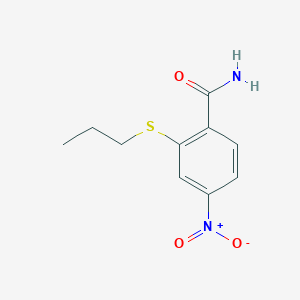
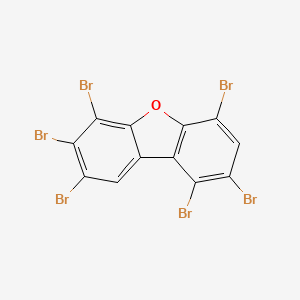
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
